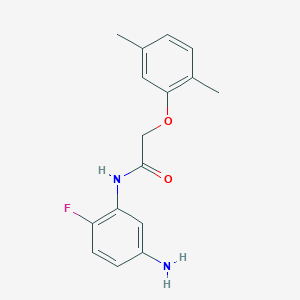
Acide 3-(4-cyanophényl)-2-oxopropanoïque
Vue d'ensemble
Description
Applications De Recherche Scientifique
3-(4-Cyano-phenyl)-2-oxo-propionic acid is utilized in several scientific research applications:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drugs due to its potential pharmacological activities, such as anti-inflammatory and anticancer properties.
Agrochemicals: It is employed in the synthesis of herbicides and pesticides.
Dye Industry: The compound is used as an intermediate in the production of dyes.
Mécanisme D'action
Target of Action
This compound is a specialty product for proteomics research , suggesting it may interact with proteins or other biomolecules to exert its effects.
Mode of Action
Based on its structural similarity to other cyanophenyl compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .
Biochemical Pathways
Cyanophenyl compounds have been used as precursors in the synthesis of various bioactive molecules, suggesting that they may participate in a variety of biochemical reactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Cyano-phenyl)-2-oxo-propionic acid typically involves the reaction of 4-cyanobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pressure control is common to optimize the reaction conditions and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(4-Cyano-phenyl)-2-oxo-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in alcoholic solvents.
Major Products:
Oxidation: Formation of 4-cyanobenzoic acid.
Reduction: Formation of 4-aminophenylacetic acid.
Substitution: Formation of various substituted phenylacetic acids depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
- 4-Cyanophenylacetic acid
- 4-Cyanobenzoic acid
- 4-Aminophenylacetic acid
- 4-Cyanophenylpropionic acid
Comparison: 3-(4-Cyano-phenyl)-2-oxo-propionic acid is unique due to its specific structural features, such as the presence of both a cyano group and a propionic acid moiety. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, 4-Cyanobenzoic acid lacks the propionic acid moiety, which affects its reactivity and applications .
Propriétés
IUPAC Name |
3-(4-cyanophenyl)-2-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c11-6-8-3-1-7(2-4-8)5-9(12)10(13)14/h1-4H,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOQJIWHKXKWDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[2-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1318057.png)


![{6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine](/img/structure/B1318066.png)


